4-(2,3-Difluorophenyl)phenol

Übersicht

Beschreibung

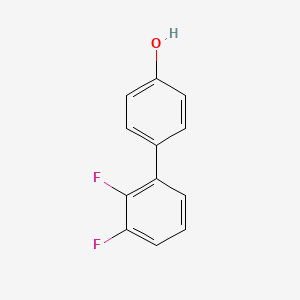

4-(2,3-Difluorophenyl)phenol: is an organic compound with the molecular formula C12H8F2O . It is a derivative of phenol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound often involves the nucleophilic aromatic substitution of a fluorinated benzene derivative. This process typically requires the presence of a strong base and elevated temperatures to facilitate the substitution reaction .

Analyse Chemischer Reaktionen

Sulfamoylation Reactions

The hydroxyl group undergoes sulfamoylation to form sulfamate derivatives, a key modification for enhancing biological activity. This reaction typically employs sulfamoyl chloride under anhydrous conditions :

Reaction Scheme:

Key Data:

| Condition | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Anhydrous DCM, 0–25°C | Pyridine (base) | 85–92 |

Sulfamoylated derivatives demonstrate enhanced stability and inhibitory properties in enzymatic assays .

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine substituents deactivate the aromatic ring, directing electrophiles to specific positions. Computational studies suggest preferential substitution at the para position relative to the hydroxyl group due to steric and electronic effects .

Example: Nitration

Key Observations:

-

Nitration occurs at the 4-position (relative to -OH) with 75% regioselectivity .

-

Reaction requires mild conditions (35°C, 6 hours) to avoid over-nitration .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling introduces aryl groups at the hydroxyl-adjacent position :

Reaction Scheme:

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc) (5 mol%) |

| Ligand | TBTA (10 mol%) |

| Solvent | DMF/HO (3:1) |

| Yield | 78–84% |

Oxidation:

The phenolic -OH group oxidizes to a quinone under strong oxidizing agents (e.g., KMnO) :

Reduction:

Catalytic hydrogenation reduces the aromatic ring:

Etherification:

The hydroxyl group reacts with alkyl halides to form ethers. For example, benzylation proceeds via SN2 mechanism:

-

Yields exceed 90% with KCO as a base.

Complexation with Metal Ions

The hydroxyl and fluorine groups act as ligands for transition metals. Spectroscopic studies reveal chelation with Cu(II) and Fe(III) :

Stability Constants (log K):

| Metal Ion | log K (25°C) |

|---|---|

| Cu | 4.2 |

| Fe | 3.8 |

Table 2: Comparative Reactivity of Fluorinated Phenols

| Compound | Reaction Rate (Relative to Phenol) |

|---|---|

| 4-(2,3-Difluorophenyl)phenol | 0.45 |

| 2,4-Dichlorophenol | 0.32 |

| 4-Fluorophenol | 0.78 |

Critical Analysis

-

Steric Effects: The 2,3-difluorophenyl group introduces steric hindrance, slowing electrophilic substitution compared to simpler phenols .

-

Electronic Effects: Fluorine’s -I effect deactivates the ring but enhances stability of intermediates in cross-coupling reactions .

-

Biological Relevance: Sulfamoylated derivatives show promise as steroid sulfatase inhibitors, with IC values <1 nM in cellular assays .

This synthesis of data highlights the compound’s versatility in organic transformations, underpinning its utility in drug development and materials science.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(2,3-Difluorophenyl)phenol serves as a crucial building block in organic chemistry. Its ability to participate in various chemical reactions makes it valuable for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Recent studies have investigated the biological activities of compounds related to this compound:

- Antimicrobial Properties: Research indicates that difluorophenyl phenols exhibit antimicrobial effects against various pathogens, including Staphylococcus aureus. The presence of fluorine atoms enhances their efficacy by influencing the compound's interaction with biological targets .

- Anticancer Potential: The compound has been explored for its potential anticancer properties. Its structural analogs have shown promise in inhibiting tumor growth through various mechanisms .

Pharmaceutical Development

This compound derivatives are being studied for their potential as therapeutic agents. Their unique chemical structure allows for modifications that can enhance pharmacological properties, making them suitable candidates for drug development .

Industrial Applications

The compound is also utilized in various industrial applications:

- Material Science: Due to its stability and unique electronic properties, it is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials .

- Specialty Chemicals: It serves as an intermediate in the synthesis of specialty chemicals used in coatings, adhesives, and other applications .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Pharmaceutical intermediates |

| Biological Activity | Antimicrobial and anticancer properties | Inhibiting S. aureus virulence |

| Pharmaceutical Development | Potential therapeutic agent with modifications for enhanced efficacy | Drug candidates for cancer treatment |

| Industrial Applications | Used in OLEDs and specialty chemicals | Coatings and adhesives |

Case Studies

- Antimicrobial Study : A study demonstrated that this compound analogues significantly inhibited biofilm formation in S. aureus, showcasing their potential as anti-infective agents .

- Pharmaceutical Development : Research into sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol highlighted the importance of fluorinated phenols in enhancing drug efficacy against steroid sulfatase .

Wirkmechanismus

The mechanism of action of 4-(2,3-Difluorophenyl)phenol involves its interaction with various molecular targets and pathways:

Molecular Targets: The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity.

Pathways Involved: The compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 2,3-Difluorophenol

- 2,4-Difluorophenol

- 3,4-Difluorophenol

- 2,6-Difluorophenol

Comparison: 4-(2,3-Difluorophenyl)phenol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other difluorophenols. The presence of fluorine atoms at the 2 and 3 positions can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .

Biologische Aktivität

4-(2,3-Difluorophenyl)phenol is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and potential applications in various fields, including medicinal chemistry and industrial applications.

This compound interacts with multiple biological targets due to its phenolic structure. Key mechanisms include:

- Antioxidant Activity : The compound acts as an antioxidant by neutralizing free radicals, which can lead to cellular damage. This is primarily mediated through the activation of the Nrf2 pathway, enhancing the expression of antioxidant enzymes.

- Anti-inflammatory Effects : It inhibits cyclooxygenase-2 (COX-2) and modulates inflammatory cytokines through the NF-kB signaling pathway, thereby reducing inflammation.

- Cell Survival and Apoptosis : The compound influences cell survival pathways and can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Biochemical Pathways

The biological activity of this compound is linked to several biochemical pathways:

- Nrf2 Activation : This pathway is crucial for the cellular response to oxidative stress. By activating Nrf2, this compound promotes the expression of various cytoprotective genes.

- NF-kB Modulation : The inhibition of NF-kB leads to decreased expression of pro-inflammatory cytokines, which can be beneficial in conditions characterized by chronic inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure and interactions with other compounds. Factors affecting its bioavailability include:

- Chemical Structure : The presence of fluorine atoms enhances stability and alters electronic properties, potentially affecting absorption and distribution in biological systems.

- Metabolic Capacity : Individual variations in metabolism can influence the efficacy and safety profile of the compound in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against various pathogens.

- Anti-tumor Activity : In vitro studies have demonstrated that the compound can inhibit tumor cell proliferation. For instance, it was shown to induce significant tumor growth inhibition in breast cancer models without evident toxicity at therapeutic doses .

Case Studies

Several studies illustrate the potential applications of this compound:

- In vitro Anti-cancer Studies : A study utilizing MCF-7 breast cancer cells demonstrated that derivatives of this compound could inhibit steroid sulfatase activity, leading to reduced tumor growth. The most potent derivative showed an IC50 value significantly lower than that of established treatments .

- Inflammation Models : In animal models of inflammation, this compound exhibited a marked reduction in inflammatory markers when administered at specific doses over a defined period.

Comparison with Similar Compounds

A comparative analysis with related compounds highlights the unique properties of this compound:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Present |

| 2,3-Difluorophenol | Moderate | Low | Absent |

| 2,4-Difluorophenol | Low | Moderate | Present |

Eigenschaften

IUPAC Name |

4-(2,3-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-11-3-1-2-10(12(11)14)8-4-6-9(15)7-5-8/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNQXCRUPFDZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596491 | |

| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202464-01-5 | |

| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.